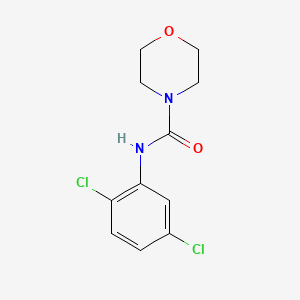
5-hydroxy-N,N-dimethyl-2,3,4,6-tetrakis(phenylmethoxy)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE is a complex organic compound with the molecular formula C36H41NO6 and a molecular weight of 583.731 g/mol . This compound is characterized by its multiple benzyl groups attached to a gluconamide backbone, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE typically involves the protection of hydroxyl groups on a glucose derivative followed by amide formation. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups through benzylation reactions.
Amide Formation: The protected glucose derivative is then reacted with dimethylamine to form the gluconamide structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale benzylation and amide formation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE involves its interaction with specific molecular targets. The benzyl groups provide hydrophobic interactions, while the gluconamide backbone can form hydrogen bonds and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-TETRA-O-BENZYL-D-GLUCOPYRANOSE: Similar in structure but lacks the dimethylamino group.
N-ACETYL-1,3,4,6-TETRA-O-BENZYL-BETA-D-GLUCOSAMINE: Contains an acetyl group instead of the dimethylamino group.
1-O-BENZYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOSIDE: Features acetyl groups instead of benzyl groups.
Uniqueness
N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE is unique due to its combination of benzyl and dimethylamino groups, which provide distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications .
Properties
CAS No. |
13096-63-4 |
|---|---|
Molecular Formula |
C36H41NO6 |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
5-hydroxy-N,N-dimethyl-2,3,4,6-tetrakis(phenylmethoxy)hexanamide |
InChI |
InChI=1S/C36H41NO6/c1-37(2)36(39)35(43-26-31-21-13-6-14-22-31)34(42-25-30-19-11-5-12-20-30)33(41-24-29-17-9-4-10-18-29)32(38)27-40-23-28-15-7-3-8-16-28/h3-22,32-35,38H,23-27H2,1-2H3 |
InChI Key |
QYIKWJWGECKSEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(C(C(C(COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


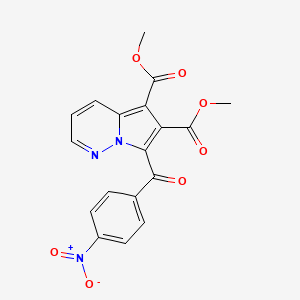


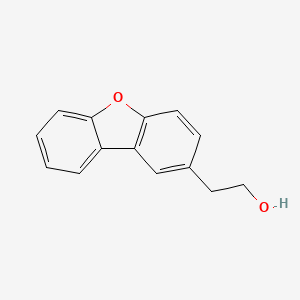

![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)

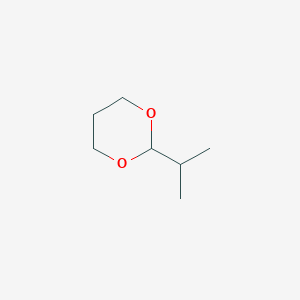

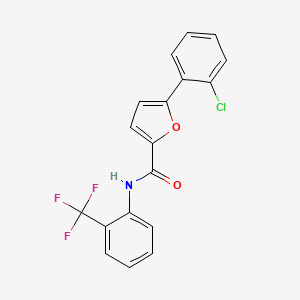
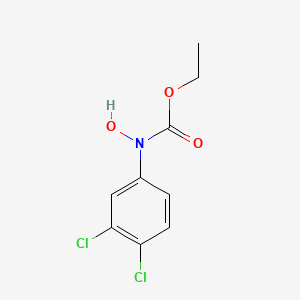
![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)

